molecular formula C9H8BrFO2 B573052 Ethyl 2-bromo-6-fluorobenzoate CAS No. 1214362-62-5

Ethyl 2-bromo-6-fluorobenzoate

Cat. No.: B573052
CAS No.: 1214362-62-5
M. Wt: 247.063
InChI Key: OEFDOVREWMJGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-6-fluorobenzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of bromine and fluorine atoms attached to a benzoate ester. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-6-fluorobenzoate typically involves the bromination and fluorination of benzoic acid derivatives. One common method starts with o-fluorobenzonitrile as the initial raw material. The process involves nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis to yield 2-bromo-6-fluorobenzoic acid . This intermediate is then esterified to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-6-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

    Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

    Coupling Reactions: Products are often biaryl compounds formed through the coupling of the benzoate with another aromatic ring.

Scientific Research Applications

Ethyl 2-bromo-6-fluorobenzoate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-fluorobenzoate depends on its application. In coupling reactions, it acts as a substrate that undergoes oxidative addition and transmetalation to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction and conditions used .

Comparison with Similar Compounds

Ethyl 2-bromo-6-fluorobenzoate can be compared with other similar compounds such as:

  • Ethyl 2-bromo-4-fluorobenzoate
  • Ethyl 2-chloro-6-fluorobenzoate
  • Ethyl 2-bromo-6-chlorobenzoate

Uniqueness: The presence of both bromine and fluorine atoms in this compound provides unique reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

ethyl 2-bromo-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFDOVREWMJGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673253
Record name Ethyl 2-bromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-62-5
Record name Ethyl 2-bromo-6-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.